Z-Vad-amc

Apoptosis Caspase Activity Assay Fluorogenic Substrate

Z-Vad-amc (Z-Val-Ala-Asp-AMC) is a synthetic fluorogenic peptide substrate designed for caspase activity assays. Its VAD tetrapeptide sequence determines caspase selectivity; however, vendor annotations conflict, classifying it as either a caspase-1 or caspase-9 substrate. Procure only after confirming specificity requirements for your intended target. Validated applications include caspase-4 activation assays (80 µM, Bachem I-1710.0005) and pan-caspase exploratory screening. Do not substitute with DEVD-based substrates unless your experimental readout is intentionally redirected to caspase-3/7. Request batch-specific QC data and specificity validation before ordering.

Molecular Formula C30H34N4O9
Molecular Weight 594.6 g/mol
Cat. No. B15582915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Vad-amc
Molecular FormulaC30H34N4O9
Molecular Weight594.6 g/mol
Structural Identifiers
InChIInChI=1S/C30H34N4O9/c1-16(2)26(34-30(41)42-15-19-8-6-5-7-9-19)29(40)31-18(4)27(38)33-22(14-24(35)36)28(39)32-20-10-11-21-17(3)12-25(37)43-23(21)13-20/h5-13,16,18,22,26H,14-15H2,1-4H3,(H,31,40)(H,32,39)(H,33,38)(H,34,41)(H,35,36)/t18-,22-,26-/m0/s1
InChIKeyHROCWSYDFDEDGG-DOPYIHRPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Vad-amc for Procurement: A Caspase Fluorogenic Substrate with Divergent Vendor-Specific Annotation


Z-Vad-amc (Z-Val-Ala-Asp-7-amino-4-methylcoumarin; CAS 219137-91-4) is a synthetic peptide-based fluorogenic substrate with the amino acid sequence Val-Ala-Asp conjugated to the fluorophore 7-amino-4-methylcoumarin (AMC) [1]. It is commercially supplied for quantifying caspase enzymatic activity in biochemical and cell-based assays . The compound carries a benzyloxycarbonyl (Z) N-terminal protecting group and releases fluorescent AMC (excitation 340–360 nm, emission 440–460 nm) upon cleavage at the Asp-AMC bond [1]. Critically, vendor datasheets exhibit a fundamental annotation conflict: multiple suppliers classify Z-Vad-amc as a substrate specific for caspase-1 [2], whereas other authoritative sources, including MedChemExpress (citing primary literature), designate it specifically as a caspase-9 substrate [3]. This inconsistency constitutes the primary differential consideration for procurement decision-making relative to well-characterized in-class alternatives.

Why Z-Vad-amc Cannot Be Generically Substituted with Ac-DEVD-AMC or Z-DEVD-AMC in Apoptosis Assays


Generic substitution among fluorogenic caspase substrates is not scientifically justifiable due to divergent target caspase specificities encoded by their tetrapeptide recognition sequences. The amino acid motif determines which caspase family member(s) will cleave the substrate. Z-Vad-amc carries the Val-Ala-Asp (VAD) sequence, which is reported by some vendors as caspase-1-selective [1] and by others as caspase-9-selective . In contrast, the commonly used alternative Ac-DEVD-AMC contains the Asp-Glu-Val-Asp (DEVD) motif, which is the established recognition sequence for caspase-3 and caspase-7 [2][3]. Similarly, Z-DEVD-AMC differs in its N-terminal protecting group (Z vs. Ac) and also preferentially targets caspase-3 . Substituting Z-Vad-amc with a DEVD-based substrate would alter the caspase being measured, thereby invalidating the assay's intended readout and confounding the interpretation of apoptosis pathway activation. Procurement decisions must therefore be driven by the specific caspase activity under investigation and by rigorous validation of the vendor's specificity claim for the VAD sequence, rather than by assuming functional equivalence based solely on the AMC fluorophore.

Z-Vad-amc Quantitative Differentiation Evidence: Comparator Analysis Against Established Caspase Substrates


Evidence Item 1: Target Caspase Annotation Discrepancy—Caspase-1 Versus Caspase-9 Specificity Claims Across Vendor Datasheets

Z-Vad-amc exhibits a fundamental annotation conflict across commercial suppliers that directly impacts assay design and data reproducibility. Multiple vendors, including Cayman Chemical (distributed by Bertin) and TargetMol, explicitly designate this compound as a fluorogenic substrate for caspase-1 [1]. Concurrently, other authoritative suppliers including MedChemExpress, InvivoChem, and Adooq Bioscience designate the identical CAS registry compound (219137-91-4) as a substrate specific for caspase-9, with MedChemExpress citing primary literature for this classification [2]. This binary discrepancy in target annotation is not observed for established in-class comparators: Ac-DEVD-AMC is universally and unambiguously recognized as a caspase-3/7 substrate [3][4], and Z-DEVD-FMK is consistently characterized as a caspase-3 inhibitor with an IC50 of 18 μM . The absence of a consensus primary literature reference definitively resolving the VAD sequence specificity for Z-Vad-amc distinguishes this compound from well-validated alternatives.

Apoptosis Caspase Activity Assay Fluorogenic Substrate Inflammation Caspase-1 Caspase-9

Evidence Item 2: Excitation/Emission Wavelength Specifications—Vendor Variability in Optimal Detection Parameters

Multiple vendors specify excitation/emission maxima of 340–360 nm / 440–460 nm for the AMC fluorophore released from Z-Vad-amc [1]. However, certain datasheets report a shifted optimal excitation wavelength of 380 nm with emission at 460 nm . One protocol employing Z-Vad-amc (Bachem) utilized detection at excitation 365 nm and emission 450 nm . This variability (340–380 nm excitation; 440–460 nm emission) across vendor recommendations and published protocols contrasts with the narrower, more tightly defined wavelength specifications typically provided for extensively characterized substrates such as Ac-DEVD-AMC . Users must calibrate their specific plate reader and assay buffer conditions against their vendor's stated specifications to ensure maximum signal-to-noise ratio.

Fluorescence Spectroscopy Caspase Activity Assay AMC Detection Plate Reader Optimization

Evidence Item 3: Z-Vad-amc Usage Concentration in Caspase-4 Activation Assays—Protocol-Specific Functional Validation

In a published protocol utilizing Z-Vad-amc sourced from Bachem, the substrate was employed at a final concentration of 80 μM in a caspase-4 (Casp4) activation assay . In this system, purified recombinant Casp4 protein (0.125 μM) was incubated with test ligands for 30 minutes, after which Z-Vad-amc was added and incubated for an additional 30 minutes prior to fluorescence detection at excitation 365 nm / emission 450 nm . This represents the only publicly available, protocol-validated usage concentration for Z-Vad-amc in a defined enzymatic system. In contrast, Ac-DEVD-AMC is typically employed at lower concentrations (10–50 μM) across a wide range of caspase-3 activity assays [1][2], reflecting its optimized kinetic parameters for that enzyme. No direct head-to-head kinetic comparison (Km, kcat, or Vmax) between Z-Vad-amc and Ac-DEVD-AMC or Z-DEVD-AMC has been published, limiting procurement justification to protocol-specific empirical validation.

Caspase-4 Inflammasome Fluorogenic Substrate Enzymatic Assay LPS Detection

Evidence Item 4: Solubility and Formulation Specifications—DMSO Dependency and Storage Constraints

Z-Vad-amc exhibits solubility of 1 mg/mL in DMSO, with sonication recommended to achieve full dissolution [1]. This DMSO-dependent solubility profile is comparable to many peptide-AMC substrates including Ac-DEVD-AMC , offering no differential procurement advantage or disadvantage in this dimension. The molecular weight (594.61 g/mol) and calculated LogP (3.7) are consistent with moderate hydrophobicity typical of Z-protected peptide-AMC conjugates. Storage requirements specify -20°C for powder (3-year stability) and -80°C for DMSO stock solutions (6-month to 1-year stability) . These parameters align with standard handling requirements for fluorogenic peptide substrates and do not constitute a differential selection criterion relative to alternatives.

Solubility DMSO Assay Buffer Compatibility Storage Stability Procurement Planning

Z-Vad-amc Application Scenarios: Protocol-Matched Use Cases Where This Substrate May Be Appropriate


Scenario 1: Caspase-4 Activation Screening Assays Following Published Protocol Specifications

Z-Vad-amc is employed at a validated concentration of 80 μM in recombinant caspase-4 activation assays to screen ligands capable of inducing inflammasome-associated caspase-4 activity . In this protocol, 0.125 μM recombinant Casp4 protein is incubated with test ligands for 30 minutes, followed by substrate addition and a 30-minute cleavage reaction before fluorescence detection at excitation 365 nm / emission 450 nm. This application is appropriate only when the experimental objective specifically requires measuring caspase-4-like activity and when the protocol can be replicated exactly as published. Researchers must verify that their vendor's Z-Vad-amc lot performs comparably to the Bachem product (I-1710.0005) used in the reference protocol .

Scenario 2: Methodological Validation Studies Comparing Vendor-Specific Caspase Annotation Claims

Given the binary annotation discrepancy (caspase-1 vs. caspase-9 specificity) across different commercial suppliers [1], Z-Vad-amc may be procured for controlled head-to-head validation experiments. In such studies, the substrate would be tested against a panel of recombinant caspases (caspase-1, -3, -8, -9) to empirically determine its cleavage specificity profile [2]. This application is relevant for core facilities, assay development laboratories, or research groups establishing standardized apoptosis assay protocols, where definitive knowledge of substrate cross-reactivity is required for data interpretation.

Scenario 3: Exploratory Apoptosis Screening Where Broad Caspase Reactivity is Desired but Not Critically Defined

Some vendors describe Z-Vad-amc as a pan-caspase substrate with reactivity across caspase-1, -3, -8, and -9 . In exploratory screening applications where the objective is to detect general caspase activation without attributing activity to a specific family member, Z-Vad-amc may serve as a broad-spectrum fluorogenic reporter. However, users should recognize that this pan-caspase characterization lacks peer-reviewed validation and conflicts with specificity claims from other authoritative suppliers [1]. This application scenario is therefore appropriate only for preliminary or qualitative studies where the exact identity of the cleaving caspase is not essential to the scientific conclusion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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